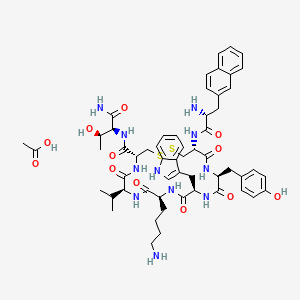
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid, also known as Fmoc-protected serine, is an amino acid derivative that is widely used in the field of organic chemistry. This compound is particularly important in the synthesis of peptides and proteins, as it serves as a protective group for the amino group of serine. In
Mecanismo De Acción
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is related to its role as a protective group for the amino group of serine. The Fmoc group is easily removed under mild conditions using a base such as piperidine, which reveals the amino group of serine. This allows for the synthesis of peptides and proteins with the desired sequence of amino acids.
Biochemical and Physiological Effects:
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine does not have any known biochemical or physiological effects, as it is primarily used as a reagent in organic chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine in lab experiments is its ease of use and versatility in peptide and protein synthesis. The Fmoc group can be easily removed under mild conditions, allowing for the synthesis of peptides and proteins with the desired sequence of amino acids. However, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is not suitable for use in certain types of reactions, such as those that involve strong acids or bases.
Direcciones Futuras
There are several future directions for research involving 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine. One area of interest is the development of new methods for peptide and protein synthesis using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine. Another area of interest is the synthesis of novel PNAs using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine as a building block. Additionally, there is potential for the development of new applications for 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine in drug development and gene therapy.
Métodos De Síntesis
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine involves the reaction of serine with 9H-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction yields 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine, which can be purified using standard chromatographic techniques. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is widely used in the field of peptide and protein synthesis. It is commonly used as a building block for the synthesis of peptides and proteins, as it can be easily deprotected to reveal the amino group of serine. 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acided serine is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA that have potential applications in gene therapy and drug development.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(oxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATIJXGNVZHPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


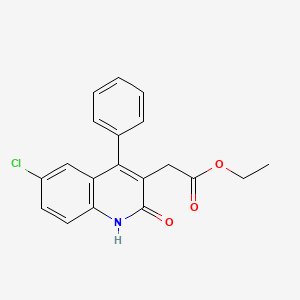
![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)

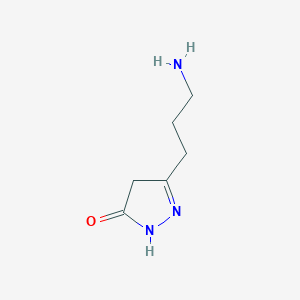
![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)
![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)
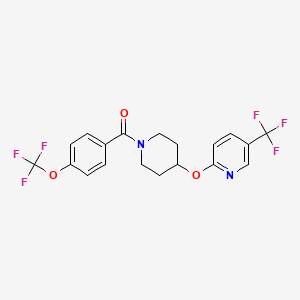
![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)
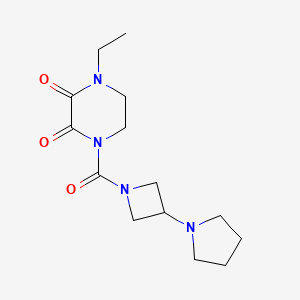
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)

